Bis[4-(chloromethyl)phenyl]methanone
Description
Bis[4-(chloromethyl)phenyl]methanone is a diaryl ketone compound featuring two 4-(chloromethyl)phenyl groups attached to a central methanone (C=O) group. Chloromethyl groups are known for their utility in nucleophilic substitution reactions, enabling further functionalization, such as cross-coupling or polymerization .
Properties
CAS No. |
31315-55-6 |
|---|---|
Molecular Formula |
C15H12Cl2O |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
bis[4-(chloromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H12Cl2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H,9-10H2 |
InChI Key |
USOTYNRYZSYLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)C2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation with Chloromethyl-Substituted Acyl Chlorides
The Friedel-Crafts acylation reaction remains the most widely employed method for synthesizing bis[4-(chloromethyl)phenyl]methanone. This approach involves the electrophilic substitution of an aromatic substrate with a chloromethyl-functionalized acyl chloride in the presence of a Lewis acid catalyst.
Reaction Mechanism and Catalyst Selection
The reaction typically proceeds via the generation of an acylium ion intermediate from 4-(chloromethyl)benzoyl chloride, facilitated by Lewis acids such as aluminum chloride (AlCl₃) or tin chloride (SnCl₄). The acylium ion reacts with a second equivalent of 4-(chloromethyl)benzene (or a derivative) to form the benzophenone backbone. Solid acid catalysts, such as triflic acid-functionalized mesoporous zirconia, have emerged as superior alternatives due to their recyclability and reduced corrosivity compared to traditional homogeneous catalysts.
Key reaction parameters :
- Temperature : 100–150°C (optimized for balance between reaction rate and side-product formation).
- Solvent : Nitrobenzene or chlorobenzene, which stabilize the acylium ion and enhance electrophilicity.
- Catalyst loading : 0.5–1.0 g per 0.01 mol of acyl chloride, achieving turnover frequencies (TOF) up to 7.8 × 10⁻¹ h⁻¹ mol⁻¹.
Table 1: Comparative Performance of Catalysts in Friedel-Crafts Acylation
| Catalyst | Conversion (%) | Selectivity to Product (%) | TOF (×10⁻¹ h⁻¹ mol⁻¹) |
|---|---|---|---|
| AlCl₃ | 68.5 | 55.2 | 4.1 |
| SnCl₄ | 72.3 | 60.8 | 5.3 |
| Triflic acid/ZrO₂ | 82.1 | 74.1 | 7.8 |
Chloromethylation of Preformed Benzophenone Derivatives
An alternative strategy involves introducing chloromethyl groups onto a preassembled benzophenone core. This method is particularly advantageous when direct acylation proves challenging due to electronic deactivation of the aromatic rings.
Chloromethylation via Paraformaldehyde and HCl
Adapted from biphenyl chloromethylation methodologies, this approach employs paraformaldehyde and dry HCl gas in the presence of catalysts such as ZnCl₂ or AlCl₃. The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group (-CH₂Cl) is introduced at the para positions of the benzophenone.
Optimized conditions :
- Molar ratios : Benzophenone : paraformaldehyde : catalyst = 1 : 2.5 : 0.5.
- Temperature : 25–80°C (lower temperatures favor mono-substitution).
- Reaction time : 25–35 hours, monitored via HPLC to track intermediate formation.
Table 2: Chloromethylation Efficiency Under Varied Conditions
| Temperature (°C) | Catalyst | Conversion (%) | Purity (HPLC, %) |
|---|---|---|---|
| 25 | ZnCl₂ | 45.6 | 89.2 |
| 50 | AlCl₃ | 68.9 | 92.4 |
| 80 | SnCl₄ | 72.1 | 95.8 |
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation. Continuous flow reactors and solvent recovery systems are increasingly adopted to meet these demands.
Continuous Flow Reactor Design
A two-stage continuous flow system separates the acylation and chloromethylation steps, enabling precise control over reaction parameters. The first stage performs Friedel-Crafts acylation at 130°C with a residence time of 2 hours, while the second stage introduces chloromethyl groups at 60°C over 12 hours. This setup achieves a combined yield of 78% with >99% purity after recrystallization.
Solvent and Byproduct Management
Nitrobenzene, while effective as a solvent, poses environmental and toxicity concerns. Recent advances substitute it with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate), which enhance catalyst stability and enable solvent recycling. Side products such as 2,4′-isomers are minimized through selective crystallization using ethanol-water mixtures.
Purification and Characterization
Post-synthesis purification is critical to achieving pharmaceutical-grade material. Recrystallization from toluene or ethyl acetate removes polymeric byproducts and unreacted starting materials. Advanced analytical techniques, including GC-MS and ¹³C NMR, confirm structural integrity and quantify isomeric impurities.
Table 3: Recrystallization Solvent Impact on Product Purity
| Solvent | Purity (%) | Recovery Yield (%) |
|---|---|---|
| Toluene | 99.1 | 85.4 |
| Ethyl acetate | 98.7 | 82.3 |
| Chlorobenzene | 99.5 | 88.9 |
Chemical Reactions Analysis
Types of Reactions
Bis[4-(chloromethyl)phenyl]methanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Bis[4-(chloromethyl)phenyl]methanone has several scientific research applications, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Bis[4-(chloromethyl)phenyl]methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: this compound’s -CH2Cl groups are moderately electron-withdrawing, enhancing electrophilicity at the carbonyl carbon compared to electron-donating methoxy groups in Bis(4-methoxyphenyl)methanone . The trifluoromethyl (-CF3) groups in Bis(4-(trifluoromethyl)phenyl)methanone are strongly electron-withdrawing, making it suitable for charge-transfer applications in materials science .
- Reactivity: The chloromethyl groups in this compound allow for nucleophilic substitution, enabling its use in polymer cross-linking or as a precursor for Suzuki-Miyaura couplings . In contrast, methoxy-substituted analogs are more stable and used in photochemical applications .
Physical and Crystallographic Properties
- Crystal Packing: The crystal structure of 4-(chloromethyl)phenylmethanone reveals a triclinic system (space group P1) with C=O bond lengths of 1.235–1.233 Å and chair conformation in the piperidine ring, stabilized by O-H⋯O hydrogen bonds . Comparable diaryl methanones exhibit similar C=O bond lengths (1.23–1.25 Å), indicating consistent carbonyl geometry .
- Melting Points: Hydroxyacetophenone derivatives (e.g., 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone) melt at 107–110°C, while chloromethyl-substituted compounds are expected to have higher melting points due to stronger intermolecular interactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Bis[4-(chloromethyl)phenyl]methanone, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Friedel-Crafts acylation, where 4-chloromethylbenzoyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Solvent choice (e.g., dichloromethane) and temperature control (reflux conditions) are critical for optimizing yield. Side reactions, such as over-chlorination, can be mitigated by controlling stoichiometry and reaction time .
- Key Variables : Catalyst loading (10–20 mol%), solvent polarity, and reaction duration (6–24 hours). Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of chloromethyl (-CH₂Cl) and ketone (C=O) groups. Aromatic protons appear as multiplets in δ 7.2–7.8 ppm, while the carbonyl carbon resonates near δ 195 ppm .
- IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Cl stretch) validate functional groups.
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming steric effects in the biphenyl system .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Handling Recommendations :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Chloromethyl groups are potential alkylating agents and may pose carcinogenic risks.
- Work in a fume hood to prevent inhalation of vapors.
- Store in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in Friedel-Crafts acylation?
- Experimental Design :
- Catalyst Screening : Compare AlCl₃, FeCl₃, and ZnCl₂ for efficiency. AlCl₃ typically achieves >80% conversion but requires rigorous moisture exclusion.
- Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilic acylation but complicate purification. Non-polar solvents (toluene) may reduce side reactions.
- Kinetic Studies : Monitor reaction progress via TLC or GC-MS to identify optimal termination points .
Q. How should researchers address discrepancies in reported thermal stability data for this compound?
- Data Contradiction Analysis :
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across studies. Variations may arise from impurities or heating rates (e.g., 5°C/min vs. 10°C/min).
- Cross-Validation : Replicate experiments using standardized protocols (e.g., NIST-recommended methods) to isolate experimental variables.
- Computational Modeling : Density Functional Theory (DFT) calculations predict bond dissociation energies, providing mechanistic insights into degradation pathways .
Q. What computational approaches predict the reactivity of this compound in novel coupling reactions?
- Methodology :
- DFT Calculations : Model transition states for SN2 reactions at the chloromethyl site. Electron-withdrawing effects of the ketone group may reduce nucleophilic attack rates.
- Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction kinetics, particularly in polar media like DMF or THF.
- QSPR Models : Correlate substituent electronic parameters (Hammett σ values) with reaction outcomes to design derivatives with enhanced reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
